
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 activates sGC by binding to its heme moiety and increasing its sensitivity to NO (nitric oxide). This leads to an increase in cGMP production, which in turn activates protein kinase G (PKG) and other downstream effectors. The activation of PKG results in various physiological responses, including smooth muscle relaxation, platelet inhibition, and anti-inflammatory effects.
Biochemical and physiological effects:
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been found to induce vasorelaxation in various vascular beds, including the pulmonary artery, aorta, and mesenteric artery. It also inhibits platelet aggregation and adhesion, which suggests its potential use in preventing thrombosis and stroke. 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 is a potent and selective activator of sGC, which makes it a valuable tool for studying the role of sGC/cGMP signaling in various biological systems. However, its use in in vivo experiments is limited by its short half-life and poor bioavailability. Moreover, its effects may be influenced by the presence of other signaling pathways, which may complicate the interpretation of the results.
Future Directions
There are several potential future directions for research on 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a disease characterized by elevated pulmonary artery pressure and vascular resistance. 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to induce potent vasorelaxation in the pulmonary artery, which suggests its potential use as a vasodilator in this disease. Another area of interest is its potential use in the prevention of thrombosis and stroke. 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been found to inhibit platelet aggregation and adhesion, which suggests its potential use as an anti-thrombotic agent. Finally, further research is needed to elucidate the precise mechanisms underlying its anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases.
Synthesis Methods
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 can be synthesized by reacting 2-(2-bromo-4-chlorophenoxy)aniline with ethyl cyanoacetate in the presence of potassium carbonate and cyclopropylamine. The reaction mixture is then heated to reflux for several hours to obtain the desired product in high yield and purity.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been widely used as a research tool to investigate the role of sGC/cGMP signaling in various biological systems. It has been shown to have potent vasodilatory effects on smooth muscle cells, which makes it a potential therapeutic agent for the treatment of pulmonary hypertension and other cardiovascular diseases. 2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has also been found to inhibit platelet aggregation, which suggests its potential use in preventing thrombosis and stroke.
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(16)6-11(12)15/h4-6,9H,2-3,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJPAMRNEUCEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

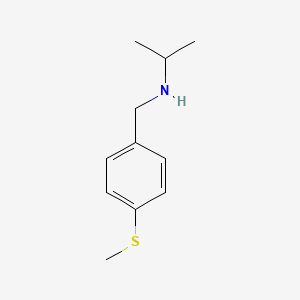
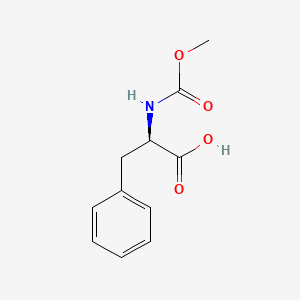

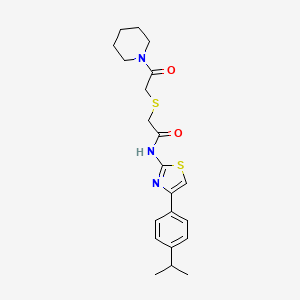

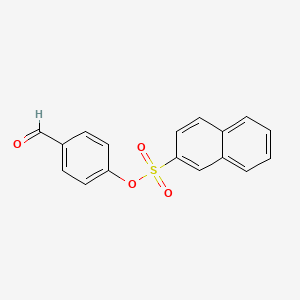
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2660941.png)
![N-methyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2660942.png)
![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2660943.png)
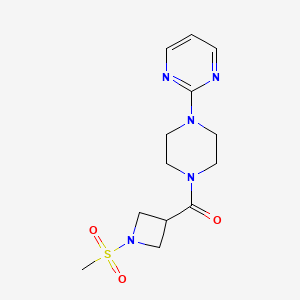


![1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2660951.png)
![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2660953.png)